GABAB Receptor Binding Affinity: R-Phenibut vs. Racemic Phenibut vs. Baclofen
In radioligand binding studies using rat brain membranes and the selective GABAB receptor antagonist [3H]CGP54626, R-phenibut exhibited a Ki of 92 ± 3 μM, compared to 177 ± 2 μM for racemic phenibut and 6.0 ± 1 μM for the reference GABA-mimetic baclofen [1]. S-Phenibut demonstrated no measurable binding to GABAB receptors under the same assay conditions [1]. The 1.9-fold higher affinity of R-phenibut relative to racemic phenibut quantitatively establishes the R-enantiomer as the primary driver of GABAB-mediated pharmacological effects [1].
| Evidence Dimension | GABAB receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 92 ± 3 μM |
| Comparator Or Baseline | Racemic phenibut: 177 ± 2 μM; Baclofen: 6.0 ± 1 μM; S-phenibut: no binding |
| Quantified Difference | 1.9-fold higher affinity than racemic phenibut; 15.3-fold lower affinity than baclofen |
| Conditions | Rat brain membrane preparations; radioligand [3H]CGP54626 |
Why This Matters
The 1.9-fold higher GABAB receptor binding affinity relative to racemic phenibut translates to increased in vivo potency, enabling lower dosing requirements for equivalent therapeutic effects in anxiety and mood disorder models.
- [1] Dambrova M, Zvejniece L, Liepinsh E, et al. Comparative pharmacological activity of optical isomers of phenibut. Eur J Pharmacol. 2008;583(1):128-134. doi:10.1016/j.ejphar.2008.01.015 View Source
